molecular formula C19H18FN3O3S B2712035 Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923856-44-4

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2712035
CAS No.: 923856-44-4
M. Wt: 387.43
InChI Key: FQHTVZXNZZKITA-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. This bicyclic system is fused with a pyridine ring, creating a scaffold that is structurally analogous to pyrimidine-based pharmaceuticals. Key substituents include:

  • 4-Fluorophenyl group at position 5, introducing aromaticity and electron-withdrawing effects.
  • Methyl ester at position 6, influencing solubility and bioavailability.
  • Methyl group at position 7 and a ketone at position 4, affecting ring conformation and hydrogen-bonding capacity.

Its design aligns with trends in pyrimidine derivatives, which are often explored as kinase inhibitors, antiviral agents, or chemokine receptor antagonists .

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-4-9-27-19-22-16-15(17(24)23-19)14(11-5-7-12(20)8-6-11)13(10(2)21-16)18(25)26-3/h4-8,14H,1,9H2,2-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHTVZXNZZKITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures that demand precise control over reaction conditions to achieve the desired structure. Common steps include:

  • Formation of the tetrahydropyrido[2,3-d]pyrimidine core through cyclization reactions.

  • Introduction of functional groups such as the fluorophenyl and allylthio groups via substitution reactions.

  • Methylation of the carboxylate moiety to complete the synthesis.

Industrial Production Methods: Industrial-scale production leverages automated systems for the controlled addition of reagents and precise temperature management. Techniques such as continuous flow synthesis are used to improve yields and reduce reaction times.

Chemical Reactions Analysis

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Solvents: : Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Functionalized derivatives based on the reactants used.

Scientific Research Applications

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has extensive applications in scientific research:

  • Chemistry: : Its reactivity makes it a model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Potentially used as a probe molecule in enzymatic studies and interactions with biological macromolecules.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Explored as a potential intermediate in the synthesis of more complex molecules for pharmaceutical purposes.

Mechanism of Action

The compound’s mechanism of action revolves around its interaction with various molecular targets:

  • Binding Affinity: : Exhibits affinity for specific enzymes and receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Affects signaling pathways related to inflammation, cell proliferation, and apoptosis.

  • Molecular Targets: : Includes kinases, proteases, and cell surface receptors involved in disease pathways.

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several pyrimidine and pyrido-pyrimidine derivatives. Below is a comparative analysis:

Compound Class Core Structure Key Substituents Functional Impact Reference
Target Compound Pyrido[2,3-d]pyrimidine 2-allylthio, 5-(4-fluorophenyl), 7-methyl, 4-oxo Enhanced lipophilicity; potential for sulfur-π or halogen bonding -
Pyrano[2,3-d]pyrimidines Pyrano[2,3-d]pyrimidine Varied aryl/alkyl groups at positions 5 and 7 Increased ring strain; altered hydrogen-bonding due to fused pyran ring
Trisubstituted Pyrimidine Amides Pyrimidine-amide Amide-linked substituents (e.g., benzyl, halogenated aryl) Improved binding to chemokine receptors (e.g., CCR4) via amide H-bonding
NNRTI Pyrimidines Pyrimidine Catechol-diether (XIII, XIV); 2-pyrimidinylphenylamine (XV, XVI) Anti-HIV activity via non-nucleoside reverse transcriptase inhibition
Pyrido-Pyrano-Pyrimidines Pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine 4-chlorophenyl, thioxo group Extended π-conjugation; potential for halogen-dependent target interactions

Key Observations :

  • The allylthio group in the target compound distinguishes it from sulfur-free analogs (e.g., trisubstituted pyrimidine amides in ). This group may enhance membrane permeability or modulate redox activity.
  • The tetrahydropyrido-pyrimidine core introduces partial saturation, reducing planarity compared to fully aromatic pyrimidines (e.g., NNRTIs in ), which could influence binding pocket compatibility.
Physicochemical Properties
  • Hydrogen Bonding : The ketone at position 4 and ester group at position 6 provide H-bond acceptors, akin to barbiturate derivatives (e.g., buthalital, methitural) that form N–H⋯O chains . This may influence crystallinity or solubility.

Biological Activity

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20FN3O3SC_{21}H_{20}FN_3O_3S with a molecular weight of approximately 413.5 g/mol. The structure includes an allylthio group and a fluorophenyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H20FN3O3SC_{21}H_{20}FN_3O_3S
Molecular Weight413.5 g/mol
CAS Number923853-71-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways. The presence of the fluorophenyl group enhances its binding affinity through hydrophobic interactions and hydrogen bonding.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : Human colon cancer (HT29) and prostate cancer (DU145).
  • Methodology : The MTT assay was utilized to assess cell viability.

The compound demonstrated significant cytotoxic effects on both cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth.

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar pyrimidine derivatives. The findings indicated that modifications in the structure significantly influenced anticancer efficacy against specific targets such as EGFR tyrosine kinase .
  • Antimicrobial Studies :
    • Research conducted by Hossam et al. demonstrated that derivatives of pyrimidines exhibit broad-spectrum antimicrobial properties. The study emphasized the importance of structural modifications in enhancing bioactivity .

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